Diethylcyanamide
Overview
Description
Diethylcyanamide, also known as N,N-Diethylcyanamide, is an organic compound with the molecular formula C₅H₁₀N₂. It is a colorless liquid with a faint odor and is primarily used in organic synthesis. The compound is characterized by the presence of a cyanamide group attached to two ethyl groups, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylcyanamide can be synthesized through several methods. One common method involves the reaction of diethylamine with cyanogen chloride. The reaction proceeds as follows: [ \text{(C₂H₅)₂NH + ClCN → (C₂H₅)₂NCN + HCl} ] This reaction is typically carried out in an inert solvent such as dichloromethane under controlled temperature conditions to prevent side reactions .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of diethylamine with cyanogen bromide. The reaction is similar to the laboratory synthesis but is scaled up and optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Diethylcyanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: this compound can react with nucleophiles such as amines and alcohols to form substituted cyanamides.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form diethylamine and cyanamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide under controlled temperature conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted cyanamides.
Hydrolysis: Diethylamine and cyanamide.
Oxidation: Corresponding nitriles.
Scientific Research Applications
Diethylcyanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethylcyanamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyanamide group can participate in nucleophilic substitution reactions, while the ethyl groups provide steric hindrance, influencing the reactivity of the compound. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Dimethylcyanamide: Similar structure but with methyl groups instead of ethyl groups.
Cyanamide: Lacks the ethyl groups, making it more reactive in certain reactions.
Dicyandiamide: Contains two cyanamide groups, leading to different reactivity and applications
Uniqueness of Diethylcyanamide: this compound’s unique structure, with two ethyl groups attached to the cyanamide group, provides a balance between reactivity and stability. This makes it a valuable reagent in organic synthesis, offering versatility in various chemical reactions and applications .
Properties
IUPAC Name |
diethylcyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-3-7(4-2)5-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTSQZQUWBFTAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210705 | |
Record name | Cyanamide, diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617-83-4 | |
Record name | Diethylcyanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanamide, diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylcyanamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyanamide, diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylcyanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diethylcyanamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PRA9BL2CC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Diethylcyanamide, including its molecular formula, weight, and spectroscopic data?
A1: this compound (C5H10N2) has a molecular weight of 98.15 g/mol. [] While the provided abstracts do not detail specific spectroscopic data, characteristic peaks in infrared (IR) and nuclear magnetic resonance (NMR) spectra can be used to identify and distinguish this compound from its isomer, N,N′-dicyclohexylcarbodiimide. For instance, nitrogen NMR is particularly useful for differentiating these isomers. [] Additionally, vibrational spectra and electron diffraction studies provide insights into the structure and internal rotation of the molecule. []
Q2: How is this compound used in the preparation of metal complexes?
A2: this compound acts as a ligand in various metal complexes. It can be reacted with metal halides in the presence of other ligands to form complexes with various metals, including iridium, iron, ruthenium, osmium, manganese, and rhenium. [, , , ] For instance, this compound reacts with chloro compounds of iridium to form this compound complexes, which can then be further reacted to produce bis(this compound) derivatives. [] Similarly, this compound can be used to synthesize bis(this compound) complexes of iron, ruthenium, and osmium. []
Q3: How does this compound react with hydrazines in the presence of metal complexes?
A3: In the presence of iron triad metal complexes (Fe, Ru, Os), this compound reacts with hydrazines (RNHNH2) to form hydrazinecarboximidamide derivatives. [] This reaction is proposed to proceed through a nucleophilic attack by the hydrazine on the carbon atom of the this compound ligand within the metal complex. []
Q4: Can you explain the role of this compound in synthesizing 1,1,3,3-tetraalkylguanidinate lithium salts and their subsequent use in forming copper complexes?
A4: this compound serves as a crucial precursor in synthesizing lithium 1,1,3,3-tetraalkylguanidinate (Li(TAG)) salts. The addition of this compound to a solution containing lithium dialkylamide results in the formation of Li(TAG). [, ] These Li(TAG) salts can then undergo metathesis reactions with copper(I) chloride (CuCl) to yield hexanuclear copper(I) complexes. These complexes adopt a general formula of [Cu(μ-TAG)]6, with TAG representing various 1,1,3,3-tetraalkylguanidinate ligands. []
Q5: Are there any known applications of this compound in the synthesis of manganese complexes, and what is the reactivity of these complexes?
A5: this compound is utilized in synthesizing dinuclear manganese complexes. For instance, reacting this compound with manganese bromide (MnBr2) in the presence of lithium bistrimethylsilylamide leads to the formation of a dinuclear manganese tetraethylguanidinate complex. [] This complex exhibits reactivity towards ethanol and 2,6-ditert-butylphenol, yielding a manganese alkoxide complex. [] These reactions highlight the potential of this compound as a building block for assembling manganese complexes with tailored reactivity.
Q6: What is known about the environmental fate of this compound, particularly in the context of pesticide degradation?
A6: Research indicates that this compound can be generated as a metabolite during the biodegradation of the organophosphate pesticide monocrotophos. [] This biodegradation process, facilitated by microorganisms like Aspergillus oryzae SJA1, highlights a potential pathway for the environmental breakdown of this compound. []
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